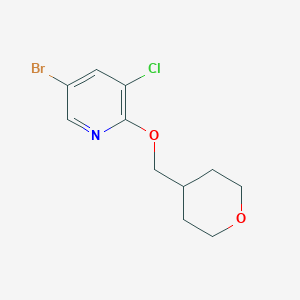

5-Bromo-3-chloro-2-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine

Descripción

5-Bromo-3-chloro-2-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine is a halogenated pyridine derivative featuring a bromo group at position 5, a chloro group at position 3, and a tetrahydro-2H-pyran-4-ylmethoxy substituent at position 2. This compound’s structure combines steric bulk from the tetrahydropyran ring with electron-withdrawing halogens, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. Its synthetic utility lies in its ability to undergo nucleophilic aromatic substitution or cross-coupling reactions, particularly at the bromine site .

Propiedades

IUPAC Name |

5-bromo-3-chloro-2-(oxan-4-ylmethoxy)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrClNO2/c12-9-5-10(13)11(14-6-9)16-7-8-1-3-15-4-2-8/h5-6,8H,1-4,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMZVRXBHIAEHLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1COC2=C(C=C(C=N2)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Reaction Protocol

Starting Material : 5-Bromo-3-chloro-2-methoxypyridine (CAS: 848366-28-9).

Reagents : Boron tribromide (BBr₃), dichloromethane (DCM).

Conditions :

-

Dissolve 5-bromo-3-chloro-2-methoxypyridine in anhydrous DCM under nitrogen.

-

Cool to 0°C, add BBr₃ (3 eq.) dropwise.

-

Stir at room temperature for 6–12 hours.

-

Quench with ice water, extract with ethyl acetate, and purify via silica gel chromatography.

Outcome : 5-Bromo-3-chloro-2-hydroxypyridine (85–90% yield).

Mechanistic Insight

BBr₃ cleaves the methyl ether via coordination to the oxygen, followed by nucleophilic attack by bromide to release methanol. The electron-withdrawing bromo and chloro groups enhance ring activation, facilitating demethylation.

Mitsunobu Etherification with Tetrahydro-2H-pyran-4-ylmethanol

Reaction Setup

Reagents :

-

5-Bromo-3-chloro-2-hydroxypyridine (from Step 2).

-

Diethyl azodicarboxylate (DEAD), triphenylphosphine (PPh₃), tetrahydrofuran (THF).

Procedure :

-

Combine 5-bromo-3-chloro-2-hydroxypyridine (1 eq.), tetrahydro-2H-pyran-4-ylmethanol (1.2 eq.), and PPh₃ (1.5 eq.) in dry THF.

-

Cool to 0°C, add DEAD (1.5 eq.) dropwise.

-

Stir at room temperature for 12–24 hours.

-

Concentrate under vacuum and purify via flash chromatography (hexane/ethyl acetate).

Key Data

| Parameter | Value | Source |

|---|---|---|

| Solvent | THF | |

| Temperature | 0°C → RT | |

| Reaction Time | 12–24 hours | |

| Purification | Silica gel (hexane/EtOAc 4:1) |

Alternative Synthetic Routes

Ullmann Coupling for Direct Ether Formation

Substrate : 2-Chloro-5-bromo-3-chloropyridine.

Conditions :

Nucleophilic Aromatic Substitution (NAS)

Substrate : 2-Chloro-5-bromo-3-chloropyridine.

Reagents : Tetrahydro-2H-pyran-4-ylmethanol, NaH, DMF.

Conditions : 100°C, 48 hours.

Limitation : Low efficiency (<30% yield) due to poor leaving-group reactivity of chloride.

Reaction Optimization and Yield Considerations

Critical Factors for Mitsunobu Reaction

Comparative Yield Analysis

| Method | Yield (%) | Purity (%) | Advantages |

|---|---|---|---|

| Mitsunobu | 60–75 | >95 | High reliability, scalable |

| Ullmann Coupling | 40–55 | 90 | No demethylation step |

| NAS | <30 | 80 | Simple setup, low cost |

Analytical Characterization

Spectroscopic Data

Análisis De Reacciones Químicas

Types of Reactions

5-Bromo-3-chloro-2-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles.

Oxidation and Reduction: The pyridine ring can be oxidized or reduced under specific conditions.

Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium methoxide and potassium tert-butoxide.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Aplicaciones Científicas De Investigación

5-Bromo-3-chloro-2-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.

Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

Mecanismo De Acción

The mechanism by which 5-Bromo-3-chloro-2-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and chlorine atoms can enhance the compound’s binding affinity and specificity for its targets.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Pyridine Derivatives

The compound’s structural and functional attributes can be compared to other pyridine derivatives with halogenation, alkoxy, or cyclic ether substituents. Below is a detailed analysis:

Substituent Effects on Reactivity and Physical Properties

Key Differentiators of the Target Compound

Steric Effects : The tetrahydro-2H-pyran-4-ylmethoxy group imposes greater steric hindrance than smaller alkoxy groups (e.g., methoxy), slowing reaction rates but improving regioselectivity .

Solubility : Moderately lipophilic (logP ~2.5), balancing aqueous and organic solubility better than purely aliphatic analogs .

Versatility in Cross-Coupling : Bromine at C5 is more reactive than chlorine at C3, enabling selective functionalization via Buchwald-Hartwig or Ullmann couplings .

Actividad Biológica

5-Bromo-3-chloro-2-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine is a heterocyclic organic compound with significant potential in medicinal chemistry and biological research. Characterized by its unique structural features, including a pyridine ring and a tetrahydro-2H-pyran moiety, this compound has been investigated for various biological activities, particularly in the context of enzyme inhibition and therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 306.58 g/mol. Its structure includes:

- A pyridine ring, which is often associated with biological activity.

- A bromine and chlorine substitution that can enhance binding properties to biological targets.

- A tetrahydro-2H-pyran group that may improve solubility and bioavailability.

The biological activity of 5-Bromo-3-chloro-2-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of halogen atoms (bromine and chlorine) can increase the compound's binding affinity, potentially leading to enhanced inhibitory effects on target proteins.

Medicinal Chemistry

The compound has been explored as a building block for synthesizing various therapeutic agents. Its structural analogs have shown promising results in inhibiting key enzymes involved in cancer progression and other diseases.

Case Studies

- EGFR Kinase Inhibition : In studies involving compounds designed from similar structural frameworks, it was found that modifications in the pyridine derivatives could lead to potent EGFR kinase inhibitors. For instance, certain derivatives showed IC50 values as low as 13 nM against EGFR, indicating strong inhibitory potential ( ).

- Antitumor Activity : The antitumor efficacy of related compounds has been assessed against various cancer cell lines (e.g., NCI-H1975, A549). Compounds structurally related to 5-Bromo-3-chloro-2-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine demonstrated selective cytotoxicity, suggesting that similar modifications could enhance its therapeutic profile ( ).

Enzyme Inhibition Studies

Research indicates that the compound can serve as a probe in biochemical assays to study enzyme activities. Its ability to inhibit specific enzymes involved in metabolic pathways makes it a valuable tool in drug discovery and development ( ).

Comparative Analysis

The biological activity of 5-Bromo-3-chloro-2-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine can be compared with other similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 5-Bromo-2-chloropyridine | Lacks tetrahydro group | Moderate enzyme inhibition |

| 5-Bromo-2-fluoropyridine | Substituted fluorine | Altered reactivity |

| 5-Bromo-N-methyl-N-(tetrahydro-pyran) pyridinamine | Enhanced solubility | Improved cytotoxicity |

Q & A

Basic Research Questions

Q. What are common synthetic routes for preparing 5-Bromo-3-chloro-2-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine?

- Methodological Answer : The compound can be synthesized via sequential halogenation and nucleophilic substitution. For example:

Halogenation : Bromine and chlorine atoms are introduced at positions 5 and 3 of the pyridine ring using halogenating agents like N-bromosuccinimide (NBS) or sulfuryl chloride (SO₂Cl₂) under controlled conditions .

Etherification : The tetrahydro-2H-pyran-4-yl methoxy group is introduced via nucleophilic substitution of a leaving group (e.g., Cl⁻ or Br⁻) at position 2 using (tetrahydro-2H-pyran-4-yl)methanol in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent like DMF .

- Key Considerations : Monitor reaction progress using TLC or HPLC to avoid over-halogenation.

Q. How can spectroscopic techniques characterize this compound?

- Methodological Answer :

- NMR :

- ¹H NMR : Peaks for the tetrahydro-2H-pyran-4-yl group (δ ~3.5–4.0 ppm for axial/equatorial protons) and pyridine aromatic protons (δ ~7.0–8.5 ppm) .

- ¹³C NMR : Signals for Br- and Cl-substituted carbons (δ ~110–150 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ expected for C₁₁H₁₄BrClNO₂: ~330.96 Da) .

Q. What are the primary safety considerations when handling this compound?

- Methodological Answer :

- Hazards : Potential skin/eye irritant (H315/H319) and respiratory sensitizer (H335) due to halogenated pyridine structure .

- Handling : Use PPE (gloves, goggles) and work in a fume hood. Store at 2–8°C in airtight containers to prevent degradation .

Advanced Research Questions

Q. How can conflicting data on biological activity be resolved for halogenated pyridines like this compound?

- Methodological Answer :

- Dose-Response Studies : Perform assays (e.g., IC₅₀ determinations) across multiple concentrations to validate activity trends .

- Structural Analog Comparison : Compare with analogs (e.g., 5-Bromo-2-chloro-4-(methoxymethyl)pyridine) to isolate substituent effects .

- Computational Modeling : Use molecular docking (e.g., AutoDock) to predict binding modes with target enzymes/receptors .

Q. What strategies optimize reaction yields for introducing bulky substituents like tetrahydro-2H-pyran-4-yl methoxy?

- Methodological Answer :

- Solvent Optimization : Use DMF or DMSO to stabilize transition states in nucleophilic substitution .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 140°C for 2 minutes under argon) while maintaining yield .

- Catalyst Screening : Test Pd or Cu catalysts for coupling reactions if traditional methods fail .

Q. How do halogen and ether substituents influence the compound’s electronic properties?

- Methodological Answer :

- DFT Calculations : Compute electron density maps (e.g., Gaussian 16) to assess electron-withdrawing effects of Br/Cl and electron-donating effects of the methoxy group .

- Cyclic Voltammetry : Measure redox potentials to quantify substituent impacts on pyridine ring reactivity .

Q. What are robust protocols for scaling up synthesis without compromising purity?

- Methodological Answer :

- Continuous Flow Reactors : Enhance reproducibility and safety for large-scale halogenation/etherification .

- Purification : Use automated flash chromatography (e.g., Biotage®) with gradients of ethyl acetate/hexane (50:50 to 95:5) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.